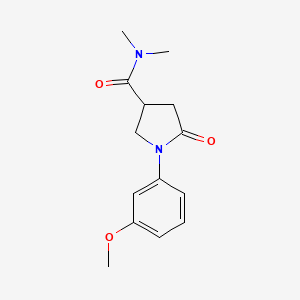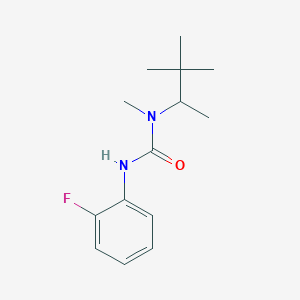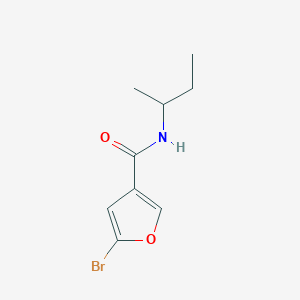![molecular formula C13H19ClN2O B7494323 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea, also known as clofencet, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in 1966 and has been used in scientific research for its pharmacological properties.
Mecanismo De Acción
Clofencet acts on the GABA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the activity of GABA by binding to the benzodiazepine site on the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects
Clofencet has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties. Clofencet has been found to increase the duration of pentobarbital-induced sleep and to potentiate the effects of diazepam.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofencet has several advantages for lab experiments. It has a high potency and a long duration of action, making it useful for studying the effects of GABAergic drugs on behavior. It is also relatively easy to synthesize and has a low cost. However, 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea has some limitations. It can be toxic at high doses and can cause respiratory depression. It also has a narrow therapeutic window, making it difficult to use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea on different types of GABA receptors. Further research is also needed to determine the optimal dosing and administration of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea for clinical use. Finally, the potential use of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea in the treatment of anxiety and other neurological disorders should be explored.
Métodos De Síntesis
Clofencet can be synthesized through a multi-step process that involves the reaction between 4-chlorophenylacetonitrile and N-methyl-N-(2-hydroxypropyl)amine. The resulting intermediate is then reacted with isobutyl isocyanate to yield 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
Clofencet has been used in scientific research for its pharmacological properties. It has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been used to study the effects of GABAergic drugs on behavior and to investigate the role of GABA receptors in the central nervous system.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)15-13(17)16(4)10(3)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYQUXVNWVTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C(C)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)







